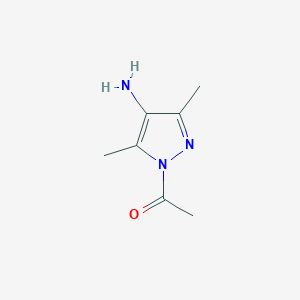1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
CAS No.: 872407-86-8
Cat. No.: VC18484162
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 872407-86-8 |
|---|---|
| Molecular Formula | C7H11N3O |
| Molecular Weight | 153.18 g/mol |
| IUPAC Name | 1-(4-amino-3,5-dimethylpyrazol-1-yl)ethanone |
| Standard InChI | InChI=1S/C7H11N3O/c1-4-7(8)5(2)10(9-4)6(3)11/h8H2,1-3H3 |
| Standard InChI Key | GPJJFVKGKLFVOT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C(=O)C)C)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Framework
The core structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with:
-
Amino group (-NH₂) at the 4-position
-
Methyl groups (-CH₃) at the 3- and 5-positions
-
Ethanone (-COCH₃) at the 1-position
The molecular formula is C₈H₁₁N₃O, with a calculated molecular weight of 165.20 g/mol.
Crystallographic and Spectroscopic Data
While no direct crystallographic data exists for this compound, analogous pyrazole derivatives exhibit planar ring geometries with bond lengths of approximately 1.34 Å for N-N and 1.38 Å for C-N bonds . Infrared (IR) spectroscopy of similar compounds reveals:
-
C=O stretch: ~1680–1700 cm⁻¹
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1-(4-amino-3,4-dimethyl-1H-pyrazol-1-yl)ethanone likely follows a multi-step pathway analogous to methods described for related pyrazole ketones :
-
Cyclocondensation: Reacting hydrazine derivatives with β-diketones (e.g., acetylacetone) under acidic conditions to form the pyrazole core.
-
Functionalization: Introducing the ethanone group via nucleophilic substitution or Friedel-Crafts acylation.
A representative reaction scheme is:
Reactivity Profile
-
Nucleophilic substitution: The amino group participates in reactions with electrophiles (e.g., alkyl halides).
-
Ketone reactions: The ethanone moiety undergoes typical carbonyl reactions (e.g., condensation, reduction) .
-
Coordination chemistry: Pyrazole nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺) .
Industrial and Material Science Applications
Coordination Polymers
Pyrazole ketones serve as building blocks for metal-organic frameworks (MOFs). For example, Cu(II) complexes with similar ligands show:
-
Surface area: 450–600 m²/g
-
Gas adsorption: CO₂ uptake of 2.8 mmol/g at 298 K
Catalysis
Palladium complexes of pyrazole derivatives catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁵ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume